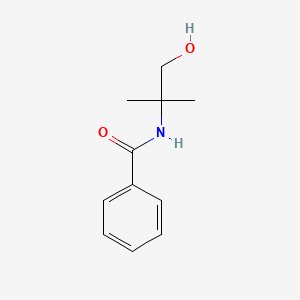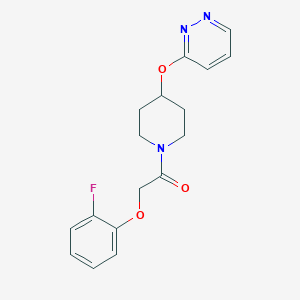![molecular formula C16H14N3NiO3- B2473107 [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel CAS No. 264921-97-3](/img/structure/B2473107.png)
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel is a coordination compound featuring nickel as the central metal ion This compound is notable for its complex structure, which includes a pyridylcarboxamido group and a glycinato ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel typically involves the reaction of nickel salts with ligands that contain both pyridyl and carboxamido groups. One common method involves the following steps:
Ligand Preparation: The ligand, 2-(2-pyridylcarboxamido)phenyl, is synthesized through the reaction of 2-aminopyridine with 2-carboxybenzaldehyde under acidic conditions.
Complex Formation: The prepared ligand is then reacted with a nickel salt, such as nickel(II) chloride, in the presence of a base like sodium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Purification: The resulting complex is purified through recrystallization from a suitable solvent, often yielding a light yellow to brown crystalline product.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nickel center, which can change its oxidation state and alter its coordination environment.
Reduction: Reduction reactions can also occur, potentially converting nickel(II) to nickel(I) or nickel(0) states.
Substitution: Ligand substitution reactions are common, where the pyridylcarboxamido or glycinato ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as phosphines, amines, or other chelating agents.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nickel(III) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions would result in new nickel complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel is studied for its catalytic properties. It can act as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology
The compound’s potential biological activity is of interest, particularly its interactions with biomolecules. It has been investigated for its ability to bind to DNA and proteins, which could have implications for drug design and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly those targeting metal-dependent enzymes or pathways.
Industry
In industry, this compound could be used in the development of new materials, such as metal-organic frameworks (MOFs) or coordination polymers, which have applications in gas storage, separation, and catalysis.
Mécanisme D'action
The mechanism by which [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel exerts its effects involves its ability to coordinate with various substrates. The nickel center can facilitate electron transfer processes, making it an effective catalyst. The pyridylcarboxamido and glycinato ligands provide stability and specificity to the complex, allowing it to interact selectively with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]copper: Similar structure but with copper as the central metal ion.
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]zinc: Zinc-based analogue with comparable coordination properties.
Uniqueness
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel is unique due to the specific electronic and catalytic properties imparted by the nickel center. Compared to its copper and zinc analogues, the nickel complex often exhibits different reactivity and stability, making it suitable for distinct applications in catalysis and materials science.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of considerable interest for ongoing research and development.
Propriétés
Numéro CAS |
264921-97-3 |
|---|---|
Formule moléculaire |
C16H14N3NiO3- |
Poids moléculaire |
354.99 g/mol |
Nom IUPAC |
[2-[N-(carboxymethyl)-C-methylcarbonimidoyl]phenyl]-(pyridine-2-carbonyl)azanide;nickel |
InChI |
InChI=1S/C16H15N3O3.Ni/c1-11(18-10-15(20)21)12-6-2-3-7-13(12)19-16(22)14-8-4-5-9-17-14;/h2-9H,10H2,1H3,(H2,18,19,20,21,22);/p-1 |
Clé InChI |
FWLGSJHKMDCFKF-UHFFFAOYSA-M |
SMILES |
CC(=NCC(=O)O)C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni] |
SMILES canonique |
CC(=NCC(=O)O)C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2473028.png)



![8-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2473035.png)
![6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2473036.png)
![3-Tert-butyl-6-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2473038.png)


![1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)AZETIDINE-3-CARBOXAMIDE](/img/structure/B2473042.png)

![2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2473044.png)
![N-(2,3-dimethoxybenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2473046.png)
